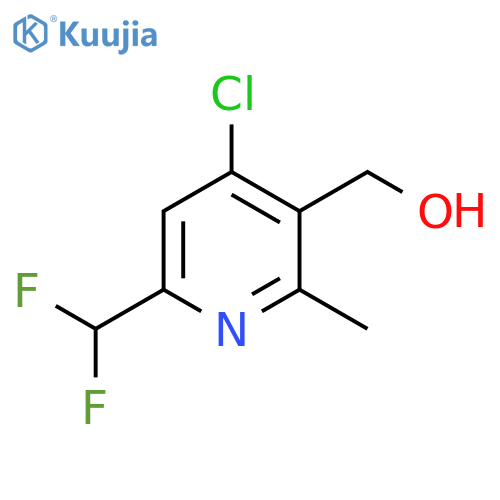Cas no 1806033-14-6 (4-Chloro-6-(difluoromethyl)-2-methylpyridine-3-methanol)

1806033-14-6 structure
商品名:4-Chloro-6-(difluoromethyl)-2-methylpyridine-3-methanol
CAS番号:1806033-14-6
MF:C8H8ClF2NO
メガワット:207.605028152466
CID:4872799
4-Chloro-6-(difluoromethyl)-2-methylpyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-6-(difluoromethyl)-2-methylpyridine-3-methanol
-
- インチ: 1S/C8H8ClF2NO/c1-4-5(3-13)6(9)2-7(12-4)8(10)11/h2,8,13H,3H2,1H3
- InChIKey: FLRYKEAGKVKESP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)F)N=C(C)C=1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 33.1
4-Chloro-6-(difluoromethyl)-2-methylpyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046221-1g |
4-Chloro-6-(difluoromethyl)-2-methylpyridine-3-methanol |
1806033-14-6 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Chloro-6-(difluoromethyl)-2-methylpyridine-3-methanol 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
1806033-14-6 (4-Chloro-6-(difluoromethyl)-2-methylpyridine-3-methanol) 関連製品
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 624-75-9(Iodoacetonitrile)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
